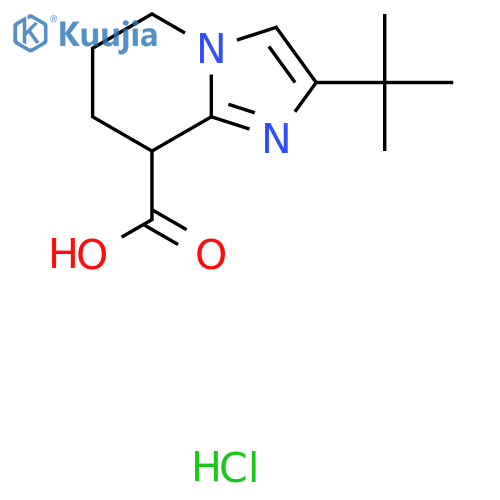

Cas no 2503206-13-9 (2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride)

2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

- EN300-27114883

- 2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

- Z4607509373

- 2503206-13-9

- 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride

-

- MDL: MFCD32859949

- インチ: 1S/C12H18N2O2.ClH/c1-12(2,3)9-7-14-6-4-5-8(11(15)16)10(14)13-9;/h7-8H,4-6H2,1-3H3,(H,15,16);1H

- InChIKey: MRQAMUPDDXMUHT-UHFFFAOYSA-N

- ほほえんだ: Cl.OC(C1C2=NC(=CN2CCC1)C(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 258.1135055g/mol

- どういたいしつりょう: 258.1135055g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 285

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27114883-10g |

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride |

2503206-13-9 | 95% | 10g |

$3807.0 | 2023-11-13 | |

| Enamine | EN300-27114883-1.0g |

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride |

2503206-13-9 | 95.0% | 1.0g |

$884.0 | 2025-03-20 | |

| Enamine | EN300-27114883-10.0g |

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride |

2503206-13-9 | 95.0% | 10.0g |

$3807.0 | 2025-03-20 | |

| Enamine | EN300-27114883-0.05g |

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride |

2503206-13-9 | 95.0% | 0.05g |

$205.0 | 2025-03-20 | |

| Aaron | AR028E2B-10g |

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicacidhydrochloride |

2503206-13-9 | 95% | 10g |

$5260.00 | 2023-12-15 | |

| 1PlusChem | 1P028DTZ-1g |

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicacidhydrochloride |

2503206-13-9 | 95% | 1g |

$1155.00 | 2024-05-21 | |

| Aaron | AR028E2B-500mg |

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicacidhydrochloride |

2503206-13-9 | 95% | 500mg |

$976.00 | 2025-02-16 | |

| Aaron | AR028E2B-5g |

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicacidhydrochloride |

2503206-13-9 | 95% | 5g |

$3554.00 | 2023-12-15 | |

| 1PlusChem | 1P028DTZ-5g |

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicacidhydrochloride |

2503206-13-9 | 95% | 5g |

$3234.00 | 2024-05-21 | |

| 1PlusChem | 1P028DTZ-10g |

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicacidhydrochloride |

2503206-13-9 | 95% | 10g |

$4768.00 | 2024-05-21 |

2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride 関連文献

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochlorideに関する追加情報

Introduction to 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride (CAS No. 2503206-13-9)

2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride, identified by the CAS number 2503206-13-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a tert-butyl group at the 2-position and a carboxylic acid moiety at the 8-position introduces unique electronic and steric properties, making it a valuable candidate for further investigation.

The imidazo1,2-apyridine core is a privileged structure in drug discovery, exhibiting remarkable binding affinity to various biological targets. This particular derivative has been studied for its potential role in modulating enzyme activity and interacting with cellular pathways relevant to inflammation, cancer, and neurodegenerative diseases. Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of such molecules in identifying novel therapeutic agents.

In the context of modern drug development, 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride represents an intriguing example of how structural modifications can enhance pharmacological properties. The hydrochloride salt form not only improves solubility but also stabilizes the compound for further biochemical studies. This has enabled researchers to explore its interactions with proteins such as kinases and transcription factors, which are critical targets in many diseases.

One of the most compelling aspects of this compound is its potential as an inhibitor of Janus kinases (JAKs), a family of enzymes implicated in various inflammatory and autoimmune disorders. Studies have demonstrated that derivatives of imidazopyridine can selectively inhibit JAK activity by binding to specific pockets on the enzyme surface. The tert-butyl group at position 2 appears to play a crucial role in this interaction by providing steric hindrance that enhances binding affinity. This finding aligns with recent research highlighting the importance of optimizing molecular shape and charge distribution in drug design.

Furthermore, the carboxylic acid hydrochloride moiety at the 8-position offers a handle for further chemical modifications, allowing for the development of prodrugs or conjugates that could improve bioavailability or target specificity. Such modifications are essential for translating preclinical findings into effective clinical therapies. For instance, coupling this compound with delivery systems such as nanoparticles or polymers could enhance its penetration into tissues or prolong its half-life in circulation.

The synthesis of 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the imidazopyridine core efficiently. These methods not only streamline the synthetic pathway but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.

Evaluation of this compound's pharmacokinetic profile is crucial for understanding its potential as a drug candidate. Preliminary studies suggest that it exhibits moderate oral bioavailability and reasonable tissue distribution upon administration. However, further investigations are needed to assess its metabolic stability and excretion pathways. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing its metabolic fate and identifying potential active metabolites.

The safety profile of 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride is another critical aspect that requires thorough evaluation. In vitro toxicity assays have shown promising results regarding low cytotoxicity at therapeutic concentrations. However, long-term studies are necessary to assess any potential off-target effects or delayed adverse reactions. Collaborative efforts between chemists and toxicologists are essential to ensure that this compound progresses safely through clinical trials.

Recent publications have also explored the role of imidazopyridine derivatives in modulating immune responses through interactions with G protein-coupled receptors (GPCRs). The unique structural features of this compound may enable it to engage specific GPCRs involved in inflammation or pain signaling. Such interactions could open new avenues for treating chronic inflammatory conditions without relying solely on traditional anti-inflammatory drugs.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has accelerated the identification of promising candidates like 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride. Predictive models can simulate molecular interactions and predict pharmacological outcomes with high accuracy before experimental validation is required. This approach has significantly reduced the time and cost associated with hit identification and lead optimization processes.

In conclusion,2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride represents a structurally intriguing molecule with significant therapeutic potential. Its unique combination of electronic and steric features makes it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new biological targets and advanced synthetic methodologies,this compound is poised to play a pivotal role in developing next-generation therapeutics for diverse diseases.

2503206-13-9 (2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride) 関連製品

- 1780790-60-4(5-(azetidin-3-yloxy)-1H-indole)

- 1256629-14-7((R)-a-Amino-2-naphthalenebutanoic acid)

- 2680704-81-6(8-Methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid)

- 1361515-78-7(3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxy-6-methylpyridine)

- 1182441-22-0({4-(2-Methoxyphenyl)phenylmethyl}(propan-2-yl)amine)

- 325970-25-0([(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid)

- 1013792-05-6((3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid)

- 92404-70-1(3-bromofuro3,2-cpyridine)

- 1019489-91-8(butyl(2,4,6-trimethylphenyl)methylamine)

- 2243-47-2(3-Aminobiphenyl)